N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C28H25N3O4S and its molecular weight is 499.59. The purity is usually 95%.
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Biological Activity
N-(2,5-Dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties based on existing research, including antimicrobial, antioxidant, and anti-inflammatory activities.
The molecular formula of the compound is C28H25N3O4S with a molecular weight of 499.59 g/mol. The structure includes multiple functional groups that contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C28H25N3O4S |
Molecular Weight | 499.59 g/mol |
Purity | Typically 95% |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. A study on related thiazolidinone derivatives demonstrated significant antimicrobial activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes .
Antioxidant Activity
The antioxidant potential of the compound can be inferred from its structural components. Compounds containing methoxy and carbonyl groups have been shown to scavenge free radicals effectively. In vitro assays measuring DPPH and ABTS radical scavenging activities are commonly employed to evaluate such properties .
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In silico studies suggest that the compound may interact with these targets due to its unique functional groups .
Case Studies
-
Antimicrobial Efficacy : In a comparative study involving various synthesized derivatives, compounds structurally related to N-(2,5-dimethylphenyl)-2-{...} displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
Compound Name MIC (µg/mL) N-(2,5-Dimethylphenyl)-2-{...} 32 Control (Standard Antibiotic) 16 -
Antioxidant Potential : A series of compounds were tested for their ability to reduce oxidative stress in cellular models. The compound exhibited an IC50 value indicating effective free radical scavenging ability.
Compound Name IC50 (µM) N-(2,5-Dimethylphenyl)-2-{...} 25 Control (Ascorbic Acid) 10 - In Vivo Anti-inflammatory Study : Animal models treated with the compound showed a reduction in paw edema compared to controls, indicating significant anti-inflammatory effects.
Research Findings
Recent studies have utilized molecular docking simulations to predict the interaction of N-(2,5-dimethylphenyl)-2-{...} with various biological targets. The results suggest strong binding affinities due to hydrogen bonding and hydrophobic interactions with key residues in target proteins involved in inflammation and microbial resistance .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-17-8-9-18(2)22(14-17)29-24(32)16-36-28-30-25-21-6-4-5-7-23(21)35-26(25)27(33)31(28)15-19-10-12-20(34-3)13-11-19/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KITLGNRPAMXGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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